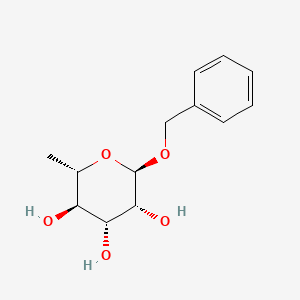

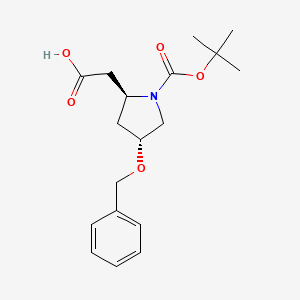

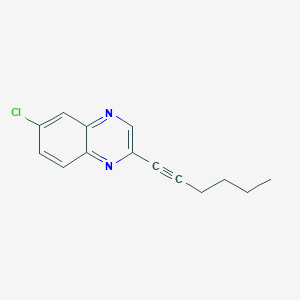

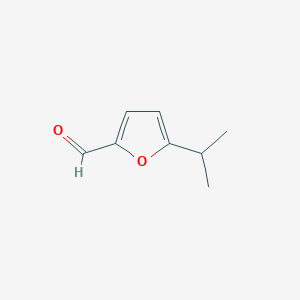

![molecular formula C9H7Cl3Hf B3260909 Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]- CAS No. 336102-54-6](/img/structure/B3260909.png)

Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-

Overview

Description

“Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-” is a compound involving the element hafnium. Hafnium is a lustrous, silvery gray, tetravalent transition metal . It chemically resembles zirconium and is found in many zirconium minerals . This compound is likely to share many of the chemical properties of hafnium.

Synthesis Analysis

The synthesis of hafnium compounds often involves the use of hafnium tetrachloride . For example, the reaction of carbon tetrachloride and hafnium oxide at above 450 °C can produce HfCl4 . Another method involves the reactions of 4-tritylphenoxyphthalonitrile with HfCl4 catalyzed by ammonium molybdate in the presence of urea .Molecular Structure Analysis

Hafnium compounds, such as hafnium tetrachloride, adopt complicated structures . The structure of “Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-” would likely be influenced by the presence of the indenyl group and the three chlorine atoms.Chemical Reactions Analysis

Hafnium compounds can undergo a variety of reactions. For instance, hafnium tetrachloride can react with sodium cyclopentadienide to give hafnocene dichloride . The specific reactions that “Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-” would undergo would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis

Hafnium is a heavy, hard, and ductile metal . It has twice the density of zirconium, a higher phase transition temperature, and a higher melting point . The specific physical and chemical properties of “Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-” would depend on its specific molecular structure.Scientific Research Applications

Electronic and Optical Properties

Hafnium oxide, including compounds with specific hafnium coordination such as "Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-", plays a crucial role in the electronics industry due to its key dielectric properties. Oxygen vacancies within hafnium oxide significantly influence its electronic characteristics, affecting optical absorption and luminescent properties. These properties are critical for the advancement of silicon devices, demonstrating the importance of hafnium-based compounds in semiconductor technology (Gritsenko, Perevalov, & Islamov, 2016).

Analytical Chemistry and Separation Techniques

In the field of analytical chemistry, hafnium and its compounds are studied for their separation from zirconium, given their co-occurrence in nature and similar chemical properties. Techniques such as emission spectrography and neutron-activation analysis are employed for trace determinations of hafnium in zirconium, highlighting the importance of precise analytical methods in the purification and application of hafnium-based materials (Brookes & Townshend, 1970).

Nuclear Reactor Applications

The unique properties of hafnium have garnered interest in nuclear technology, particularly due to its high thermal-neutron absorption cross-section. This characteristic makes hafnium ideal for use in nuclear reactors, both as a control rod material and in hafnium-free zirconium alloys for cladding nuclear fuels. The development and optimization of these materials are crucial for enhancing the safety and efficiency of nuclear reactors (Larsen, 1970).

Material Science and Engineering

In material science, hafnium-based compounds like carbides and nitrides stand out for their exceptional stability and high melting temperatures. These materials are explored for their potential in high-temperature applications and as components in cutting-edge technology due to their hardness and thermal properties. The exploration of phase equilibria and thermodynamics of these compounds contributes to the development of new materials with enhanced performance (Ushakov, Navrotsky, Hong, & van de Walle, 2019).

Mechanism of Action

Target of Action

It’s known that this compound is often used as a catalyst in various chemical reactions .

Action Environment

The action, efficacy, and stability of Indenylhafnium(IV) Trichloride can be influenced by various environmental factors. For instance, temperature and pH levels can affect the activity of a catalyst .

Future Directions

The future directions for research into “Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-” could include further exploration of its synthesis, properties, and potential applications. For example, the preferential extraction of hafnium was successfully achieved by the selective complexation of selected organic acids , suggesting potential future directions for the development of new methods for the separation of hafnium from zirconium.

properties

IUPAC Name |

hafnium(4+);1H-inden-1-ide;trichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7.3ClH.Hf/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q-1;;;;+4/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAQNUQUSIBFBG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Cl-].[Hf+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3Hf | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]- | |

CAS RN |

336102-54-6 | |

| Record name | Indenylhafnium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3260887.png)